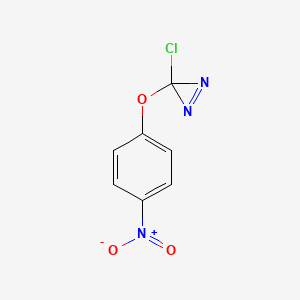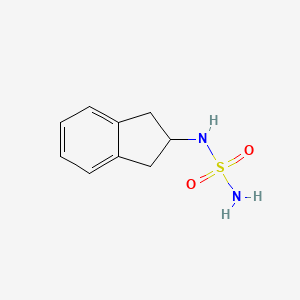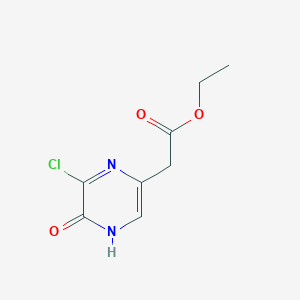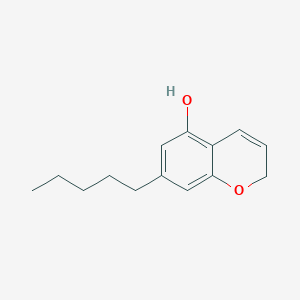
3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(4-nitrophenoxy)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light
Métodos De Preparación
The synthesis of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine typically involves multiple steps, starting with the preparation of the nitrophenoxy precursor. The synthetic route may include:
Nitration of Phenol: Phenol is nitrated to produce 4-nitrophenol.
Etherification: 4-Nitrophenol is then etherified with a suitable chloroalkylating agent to form 4-nitrophenoxyalkane.
Diazirine Formation: The final step involves the formation of the diazirine ring through a series of reactions, including chlorination and cyclization under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
3-Chloro-3-(4-nitrophenoxy)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring forms a reactive carbene intermediate.
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include ultraviolet light for photolysis, nucleophiles for substitution reactions, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include carbene adducts, substituted derivatives, and amino derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-3-(4-nitrophenoxy)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and mapping of active sites in enzymes.
Medicine: Potential use in drug discovery and development, particularly in the identification of drug targets.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mecanismo De Acción
The primary mechanism of action of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, allowing it to form covalent bonds with nearby molecules. This property makes it a valuable tool in photoaffinity labeling, where it can be used to covalently attach to target molecules and study their interactions.
Comparación Con Compuestos Similares
Similar compounds to 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine include other diazirines with different substituents, such as:
3-Azido-3-(4-nitrophenoxy)-3H-diazirine: Contains an azido group instead of a chloro group.
3-Bromo-3-(4-nitrophenoxy)-3H-diazirine: Contains a bromo group instead of a chloro group.
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine: Contains a methoxy group instead of a nitro group.
The uniqueness of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
848768-04-7 |
|---|---|
Fórmula molecular |
C7H4ClN3O3 |
Peso molecular |
213.58 g/mol |
Nombre IUPAC |
3-chloro-3-(4-nitrophenoxy)diazirine |
InChI |
InChI=1S/C7H4ClN3O3/c8-7(9-10-7)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
Clave InChI |
GYSCTSIOYBTRTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2(N=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)
